N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been reported to show promising anticancer activities . The compound is available for purchase with a specific CAS number 1448123-38-3.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Mécanisme D'action
The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its selective inhibition of specific kinases in the body. By blocking the activity of these kinases, this compound can disrupt the signaling pathways that are involved in cell growth, proliferation, and survival. This can lead to the inhibition of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on cells. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis in these cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a critical step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is its high selectivity for specific kinases, which allows for more targeted inhibition of these enzymes compared to other kinase inhibitors. Additionally, this compound has been shown to have good pharmacokinetic properties, meaning that it can be administered orally and has a relatively long half-life in the body. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
Orientations Futures
There are several potential future directions for research on N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide. One area of focus could be the development of new analogs of this compound with improved selectivity and potency for specific kinases. Additionally, further studies could investigate the potential of this compound as a combination therapy with other drugs for the treatment of cancer. Finally, research could also explore the potential applications of this compound in other disease areas, such as inflammation and neurodegeneration, where kinase dysregulation has been implicated.
Méthodes De Synthèse
The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves a multi-step process that begins with the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-amino-1H-1,2,4-triazole-3-carboxamide to form the intermediate compound, which is then reacted with 4-chloropyrimidine to yield the final product, this compound.
Applications De Recherche Scientifique
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide has been the subject of extensive research due to its potential applications in the development of new drugs for a variety of diseases. In particular, this compound has been shown to be a potent inhibitor of several kinases that are implicated in cancer, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). As such, this compound has been investigated as a potential treatment for various types of cancer, including lung cancer, breast cancer, and glioblastoma.
Safety and Hazards
Propriétés
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWKXOPYGMQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.